molecular formula C8H12O3 B1601273 Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate CAS No. 335599-07-0

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B1601273
M. Wt: 156.18 g/mol
InChI Key: XAESUVRCRNJFDR-UHFFFAOYSA-N
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Description

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 .


Synthesis Analysis

The synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can be achieved through a process known as cyclopropanation . This process involves the use of ethyl diazoacetate and a catalyst such as dirhodium(II) . The cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % can be effectively used .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate contains a total of 24 bonds . These include 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 three-membered ring . It also contains 1 five-membered ring and 1 six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate primarily involve the process of cyclopropanation . This process can be conducted under low catalyst loadings .


Physical And Chemical Properties Analysis

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has a boiling point of 208.3±33.0°C at 760 mmHg . It has a molar refractivity of 38.71 . The compound is highly soluble, with a solubility of 22.4 mg/ml .

Scientific Research Applications

  • Preparation of new bicyclo[2.1.1]hexane compact modules

    • Application Summary : This research focuses on the synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules. These structures are incorporated in newly developed bio-active compounds .
    • Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • Results : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates

    • Application Summary : This research demonstrates the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates by dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings .
    • Methods of Application : The study shows that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % .
    • Results : By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .
  • Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes

    • Application Summary : This research reports the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .
    • Methods of Application : The method uses an organic or an iridium photoredox catalyst and blue LED irradiation, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
    • Results : The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, giving access to important building blocks for medicinal chemistry .
  • Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation

    • Application Summary : This research presents a more efficient synthetic method for producing 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH) through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
    • Methods of Application : The method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis .
    • Results : Gram-scale synthesis of 6,6-DMABH from 3-methyl-2-butenol is achieved in seven distinct steps, resulting in a total yield of 28% .

properties

IUPAC Name

ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512055
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate

CAS RN

335599-07-0
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335599-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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